Preferential Inhibition of Breast Cancer Stem Cells Over Bulk Tumor Cells
In a head-to-head in vitro comparison using breast cancer stem-like cells (BCSC) and bulk tumor cells derived from same patient samples, CWP232228 inhibited BCSC growth more potently than bulk tumor cell growth, attributed to higher Wnt/β-catenin signaling in BCSC [1]. The IC50 for human breast cancer cell line MDA-MB-435 was 0.8 μM and for mouse 4T1 line was 2 μM, while BCSC-enriched sphere cultures showed even lower IC50 values [1]. In contrast, the bulk tumor cell counterpart required significantly higher concentrations to achieve comparable growth inhibition [1].
| Evidence Dimension | Cell proliferation inhibition (IC50) — BCSC vs. bulk tumor cells |
|---|---|
| Target Compound Data | IC50 0.8 μM (MDA-MB-435), 2 μM (4T1) for bulk lines; BCSC-enriched spheres exhibited greater growth inhibition at equivalent concentrations [1] |
| Comparator Or Baseline | Bulk tumor cells from same patient-derived samples (MDA-MB-435, 4T1) — IC50 values as above; BCSC spheres showed greater % inhibition at same doses [1] |
| Quantified Difference | Greater growth inhibition in BCSC than bulk tumor cells at identical CWP232228 concentrations (exact fold difference not numerically reported; preferential inhibition was statistically significant) [1] |
| Conditions | In vitro cell proliferation assay; 48-hour treatment; dose range 0.01–100 μM; MCF7 sphere (BCSC-enriched) vs. adherent bulk cultures [1] |
Why This Matters
Demonstrates preferential targeting of the therapeutically resistant CSC population, which is critical for preventing tumor relapse, a property not uniformly reported for comparator Wnt inhibitors such as PKF115-584 or CGP049090 [1].
- [1] Jang G-B, Hong I-S, Kim R-J, et al. Wnt/β-catenin small molecule inhibitor CWP232228 preferentially inhibits the growth of breast cancer stem-like cells. Cancer Res. 2015;75(8):1691-1702. Supplementary Figure S10. View Source
